molecular formula C13H19NO5S B7582465 N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B7582465
M. Wt: 301.36 g/mol
InChI Key: CYYKCKYLTSZWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as HMBD-S, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not yet fully understood, but it is thought to act by binding to specific target proteins and altering their activity. It has been shown to selectively inhibit the activity of carbonic anhydrase, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of ion channels, and anti-inflammatory effects. It has also been shown to have antioxidant properties and to exhibit neuroprotective effects in certain models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in laboratory experiments is its well-characterized chemical structure and synthesis method, which allows for precise control over experimental conditions. However, one limitation is that its effects may be highly specific to certain target proteins or systems, which could limit its generalizability to other contexts.

Future Directions

There are many potential future directions for research on N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including investigating its effects in different disease models, exploring its potential as a therapeutic agent, and further elucidating its mechanism of action. Additionally, there may be opportunities to develop new derivatives of N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with improved properties or selectivity for specific target proteins.

Synthesis Methods

The synthesis of N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be achieved through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxine with 4-hydroxy-2-methylbutylamine and sulfonamide. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of ion channels.

properties

IUPAC Name

N-(4-hydroxy-2-methylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10(4-5-15)9-14-20(16,17)11-2-3-12-13(8-11)19-7-6-18-12/h2-3,8,10,14-15H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKCKYLTSZWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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